(Rac)-Vorozole

Beschreibung

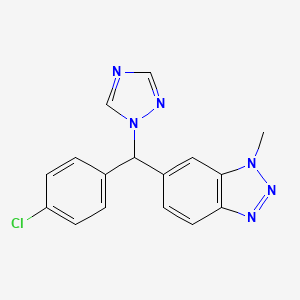

Structure

3D Structure

Eigenschaften

CAS-Nummer |

118949-22-7 |

|---|---|

Molekularformel |

C16H13ClN6 |

Molekulargewicht |

324.77 g/mol |

IUPAC-Name |

6-[(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole |

InChI |

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3 |

InChI-Schlüssel |

XLMPPFTZALNBFS-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(N-methyl-(11C))vorozole 6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole R 76713 R 83839 R 83842 R-76713 R-83839 R-83842 vorozole vorozole, (+)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(Rac)-Vorozole: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Vorozole is a potent, third-generation, non-steroidal aromatase inhibitor that has been investigated for its therapeutic potential in estrogen receptor-positive (ER+) breast cancer. Its primary mechanism of action is the highly selective and reversible inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. By blocking the conversion of androgens to estrogens, Vorozole (B144775) effectively depletes circulating and intratumoral estrogen levels, thereby depriving ER+ cancer cells of a key stimulus for growth and proliferation. This leads to cell cycle arrest, induction of apoptosis, and subsequent tumor regression. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Aromatase Inhibition

This compound is a triazole-based compound that acts as a competitive inhibitor of aromatase. The active enantiomer, the (+)-(S)-isomer, binds to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex[1][2][3]. This reversible binding event physically obstructs the access of the natural substrates, androstenedione (B190577) and testosterone, to the catalytic site, thereby preventing their aromatization into estrone (B1671321) and estradiol (B170435), respectively.

The high potency and selectivity of Vorozole for aromatase are critical features of its therapeutic profile. It demonstrates significantly greater inhibitory activity compared to earlier generation aromatase inhibitors like aminoglutethimide (B1683760) and shows minimal off-target effects on other cytochrome P450 enzymes involved in steroidogenesis[3].

Quantitative Data on Aromatase Inhibition

The inhibitory potency of Vorozole has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.

| Parameter | System | Value | Reference |

| IC50 | Human Placental Aromatase | 1.38 nM | [1] |

| IC50 | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |

| IC50 | CYP1A1 | 0.469 µM | [4][5] |

| IC50 | CYP2A6 | 24.4 µM | [4][5] |

| IC50 | CYP3A4 | 98.1 µM | [4][5] |

| Ki | CYP19A1 | 0.9 nM | [4] |

| Table 1: In Vitro Inhibitory Potency of Vorozole. |

| Parameter | Study Population | Dosage | Reduction | Reference |

| Serum Estradiol | Postmenopausal Women | 1, 2.5, and 5 mg daily | 91%, 90%, and 89% | [6] |

| Serum Estrone | Postmenopausal Women | 1, 2.5, and 5 mg daily | 52-55% | [6] |

| Serum Estrone Sulfate | Postmenopausal Women | 1, 2.5, and 5 mg daily | 64-69% | [6] |

| Tissue Estrone | Postmenopausal Breast Cancer Patients | 2.5 mg daily for 7 days | 64% | [1] |

| Tissue Estradiol | Postmenopausal Breast Cancer Patients | 2.5 mg daily for 7 days | 80% | [1] |

| Table 2: Clinical Data on Hormone Suppression by Vorozole. |

| Animal Model | Treatment | Tumor Regression | Reference |

| DMBA-induced rat mammary tumors | 0.25, 1.0, and 4.0 mg/kg daily for 28 days | Significant regression at all doses | [7] |

| DMBA-induced mammary carcinoma model | Not specified | Almost complete reduction in tumor growth | [3] |

| Table 3: Preclinical Efficacy of Vorozole. |

Cellular Effects of Estrogen Deprivation

The reduction in estrogen levels induced by Vorozole has profound effects on ER+ cancer cells, primarily leading to a decrease in cell proliferation and an increase in apoptosis.

Inhibition of Cell Proliferation

In ER+ breast cancer cells, estradiol binding to the estrogen receptor alpha (ERα) initiates a signaling cascade that promotes cell cycle progression. A key event is the upregulation of cyclin D1, which, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), phosphorylates the retinoblastoma protein (Rb). This releases the E2F transcription factor, allowing for the expression of genes required for the G1 to S phase transition of the cell cycle. By depleting estradiol, Vorozole treatment leads to the downregulation of cyclin D1 and other estrogen-responsive genes, resulting in G1 cell cycle arrest and a halt in proliferation[8].

Induction of Apoptosis

Estrogen also promotes the survival of ER+ cancer cells by upregulating anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic proteins. The estrogen deprivation caused by Vorozole shifts this balance, leading to a decrease in the Bcl-2/Bax ratio and the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death[9][10].

Signaling Pathways

The anticancer effects of Vorozole are mediated through the modulation of key signaling pathways downstream of the estrogen receptor.

Estrogen Receptor Signaling Pathway

The primary pathway affected by Vorozole is the ER signaling cascade. The binding of estradiol to ERα in the cytoplasm leads to its dimerization and translocation to the nucleus, where it acts as a transcription factor, binding to estrogen response elements (EREs) in the promoter regions of target genes.

References

- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bcl-2 induces cyclin D1 promoter activity in human breast epithelial cells independent of cell anchorage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Vorozole Enantiomers: A Deep Dive into Stereospecific Aromatase Inhibition and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vorozole (B144775) is a potent, third-generation, non-steroidal aromatase inhibitor that has been investigated for the treatment of estrogen-dependent breast cancer. As a chiral molecule, it exists in two enantiomeric forms. This technical guide provides a comprehensive overview of the individual enantiomers of Vorozole, detailing their distinct biological activities, particularly their differential inhibition of the aromatase enzyme (CYP19A1). The document summarizes quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and illustrates the underlying biochemical pathways and experimental workflows. It is intended to serve as a detailed resource for professionals in oncology, medicinal chemistry, and pharmacology.

Introduction to Vorozole

Vorozole (formerly known as Rivizor) is a triazole-based competitive inhibitor of the aromatase enzyme.[1] Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol (B170435), respectively).[2] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue, muscle, and breast tumors themselves. By inhibiting this enzyme, Vorozole effectively reduces circulating estrogen levels, thereby depriving hormone-receptor-positive breast cancer cells of their growth stimulus.[3]

Vorozole was developed as a highly potent and selective agent, showing significantly greater potency than earlier-generation inhibitors like aminoglutethimide.[4] Although it demonstrated clinical efficacy, its development was halted as research focus shifted to other third-generation aromatase inhibitors like anastrozole (B1683761) and letrozole.[1][5]

A key feature of Vorozole is its chirality. It possesses a single stereocenter, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers. The biological activity of Vorozole is almost exclusively associated with one of these enantiomers, highlighting the importance of stereochemistry in its pharmacological action.

The Enantiomers of Vorozole

Vorozole is the dextrorotatory or (+)-enantiomer of the racemic compound R76713.[6][7] The active enantiomer is specifically designated as (+)-(S)-Vorozole (also known as R83842).[4][6] The vast majority of the potent aromatase-inhibiting activity of the racemic mixture is attributable to this dextro-isomer.[8][9] This stereospecificity is a common feature among chiral drugs, where the three-dimensional arrangement of atoms dictates the precise fit and interaction with the target enzyme's active site.

Biological Activity and Quantitative Data

The primary biological effect of Vorozole is the potent and selective inhibition of aromatase. This activity is highly enantioselective, with the (+)-(S)-enantiomer being the active form.

In Vitro Aromatase Inhibition

The (+)-(S)-enantiomer of Vorozole is a sub-nanomolar inhibitor of aromatase. In contrast, while specific data for the levorotatory enantiomer is scarce in published literature, it is understood to be significantly less active. The high potency of (+)-Vorozole has been demonstrated in various in vitro systems.

| Compound | Assay System | IC50 Value (nM) | Reference |

| (+)-Vorozole | Human Placental Aromatase | 1.38 | [8] |

| (+)-Vorozole | FSH-stimulated Rat Granulosa Cells | 0.44 | [8] |

| (+)-Vorozole | FSH-stimulated Rat Granulosa Cells | 1.4 ± 0.5 | [6][10] |

Table 1: In Vitro Aromatase Inhibitory Activity of (+)-Vorozole.

Enzyme Selectivity

A critical attribute of a successful aromatase inhibitor is its selectivity for the target enzyme over other cytochrome P450 (CYP450) enzymes involved in steroidogenesis (e.g., those responsible for cortisol and aldosterone (B195564) synthesis). (+)-Vorozole demonstrates a high degree of selectivity. It does not significantly affect other CYP450-dependent reactions at concentrations up to 500 to 10,000 times its aromatase-inhibiting concentration.[4][8] This selectivity translates to a favorable safety profile, avoiding the side effects associated with the non-selective inhibition of adrenal steroid synthesis seen with earlier drugs like aminoglutethimide.[11]

In Vivo Efficacy

In vivo studies in animal models and clinical trials in humans have confirmed the potent estrogen-suppressing effects of (+)-Vorozole.

| Study Type | Model/Subject | Dose | Effect | Reference |

| Preclinical | PMSG-primed female rats | ED50: 0.0034 mg/kg (oral) | Significant reduction in plasma estradiol levels | [6] |

| Preclinical | DMBA-induced rat mammary carcinoma | 2.5 mg/kg b.i.d. (oral) | Tumor growth inhibition similar to ovariectomy | [6] |

| Preclinical | DMBA-induced rat mammary carcinoma | 0.25 - 4.0 mg/kg/day (oral) | Significant dose-dependent tumor regression | [12] |

| Clinical | Postmenopausal women with advanced breast cancer | 2.5 mg/day (oral) | ~90% suppression of circulating estradiol and estrone (B1671321) levels | [3][13] |

| Clinical | Postmenopausal women with advanced breast cancer | 1, 2.5, and 5 mg/day (oral) | 89-91% median reduction in serum estradiol | [14] |

Table 2: Summary of In Vivo Efficacy of (+)-Vorozole.

Signaling Pathway and Mechanism of Action

Vorozole functions by competitively inhibiting aromatase (CYP19A1). The triazole group in the Vorozole molecule binds to the heme iron atom in the active site of the cytochrome P450 enzyme, while the rest of the molecule interacts with surrounding amino acid residues. This reversible binding prevents the enzyme from accessing its natural androgen substrates, thereby blocking the synthesis of estrogens. The superior activity of the (+)-(S)-enantiomer is due to its optimal stereochemical fit within the enzyme's active site.

Caption: Aromatase inhibition by Vorozole enantiomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of aromatase inhibitors. Below are generalized protocols for key experiments cited in the evaluation of Vorozole.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay quantifies the ability of a compound to inhibit the conversion of an androgen substrate to an estrogen product by a purified or semi-purified enzyme preparation.

Objective: To determine the IC50 value of Vorozole enantiomers against human placental aromatase.

Methodology:

-

Enzyme Preparation: Human placental microsomes, a rich source of aromatase, are prepared by differential centrifugation of placental tissue homogenates.

-

Substrate: A tritiated androgen substrate, typically [1β-³H]-androst-4-ene-3,17-dione, is used. The enzymatic reaction releases tritium (B154650) as ³H₂O.

-

Reaction Mixture: The assay is conducted in a phosphate (B84403) buffer (pH 7.4) containing the placental microsomes, a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents, and varying concentrations of the test inhibitor (e.g., (+)-Vorozole).

-

Incubation: The reaction is initiated by adding the tritiated substrate and incubated at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination & Measurement: The reaction is stopped by adding chloroform. The aqueous phase, containing the ³H₂O product, is separated from the organic phase (containing the unreacted substrate) by centrifugation. The radioactivity in the aqueous phase is then quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control (DMSO). The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Caption: Workflow for in vitro aromatase inhibition assay.

In Vivo Mammary Tumor Model (DMBA-Induced)

This model assesses the efficacy of an aromatase inhibitor in a hormone-dependent tumor setting that mimics aspects of human breast cancer.

Objective: To evaluate the anti-tumor activity of (+)-Vorozole in rats with established mammary tumors.

Methodology:

-

Tumor Induction: Female Sprague-Dawley rats are administered a chemical carcinogen, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), typically at 50-55 days of age, to induce mammary tumors.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., >1 cm in diameter), the animals are randomized into control and treatment groups.

-

Drug Administration: (+)-Vorozole is administered orally (e.g., by gavage) daily at various doses (e.g., 0.25, 1.0, 4.0 mg/kg). The control group receives the vehicle.

-

Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study (e.g., after 28 days), animals are euthanized. Tumors are excised and weighed. Blood samples are collected for analysis of serum estradiol levels.

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to compare tumor sizes/weights and hormone levels between the treated and control groups.

Concluding Remarks

The study of Vorozole and its enantiomers provides a classic example of stereoselectivity in pharmacology. The biological activity resides almost entirely in the (+)-(S)-enantiomer, which is a highly potent and selective inhibitor of the aromatase enzyme. This enantiomer effectively reduces estrogen synthesis, leading to anti-tumor effects in preclinical models and clinical settings of hormone-receptor-positive breast cancer. The comprehensive data summarized herein underscores the critical importance of stereochemical considerations in drug design and development, particularly for agents that interact with chiral biological targets like enzymes and receptors.

Caption: Logical relationship of Vorozole enantiomers.

References

- 1. Vorozole - Wikipedia [en.wikipedia.org]

- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of vorozole, an aromatase enzyme inhibitor, on sexual behavior, aromatase activity and neural immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Vorozole: A Third-Generation Aromatase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vorozole (B144775) (formerly known as Rivizor, developmental code R-76713) is a potent, selective, non-steroidal aromatase inhibitor that emerged as a third-generation agent for the treatment of estrogen-dependent breast cancer in postmenopausal women.[1][2][3] A triazole derivative, Vorozole functions as a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens to estrogens.[1][2][4][5] This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical history of Vorozole, with a focus on its mechanism of action, pharmacokinetics, and efficacy. Quantitative data from key studies are summarized, and representative experimental methodologies are detailed.

Introduction: The Rationale for Aromatase Inhibition

The growth of a significant proportion of breast cancers is stimulated by estrogens. In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol (B170435), respectively. This conversion is catalyzed by the aromatase enzyme complex. Consequently, inhibiting aromatase activity presents a targeted and effective therapeutic strategy for hormone-receptor-positive breast cancer in this patient population. The development of aromatase inhibitors progressed through several generations, with each seeking to improve potency, selectivity, and tolerability over the first-generation inhibitor, aminoglutethimide, which was associated with a range of side effects due to its lack of specificity.[3][6][7]

Discovery and Preclinical Development of Vorozole

Vorozole, the (+)-(S)-isomer of a novel triazole compound, was identified as a highly potent and selective aromatase inhibitor.[8] The majority of its aromatase-inhibiting activity is attributed to the dextro-isomer.[1] Preclinical studies demonstrated its significant potential, distinguishing it from earlier generation inhibitors.

In Vitro Potency and Selectivity

In vitro studies established Vorozole as a powerful inhibitor of aromatase. It exhibited a high affinity for the cytochrome P450 moiety of the enzyme, leading to reversible inhibition.[1][4] Its potency was found to be over a thousand times greater than that of aminoglutethimide.[8]

A key characteristic of Vorozole is its remarkable selectivity. At concentrations significantly higher than those required for aromatase inhibition, it did not affect other cytochrome P450-dependent steroidogenic enzymes, thus avoiding the adrenal toxicity associated with less selective inhibitors like aminoglutethimide.[1][8] Specifically, Vorozole showed an in vitro selectivity margin of 10,000-fold for aromatase inhibition compared to other P450-dependent reactions.[8] Furthermore, it did not exhibit any agonistic or antagonistic effects on steroid receptors, including estrogen, progestin, androgen, and glucocorticoid receptors, at concentrations up to 10 microM.[1]

| In Vitro Parameter | Value | System |

| IC50 | 1.38 nM | Human placental aromatase[1] |

| IC50 | 0.44 nM | Cultured rat ovarian granulosa cells[1] |

| IC50 | 1.4 +/- 0.5 nM | FSH-stimulated rat granulosa cells[9] |

| Inhibitory Constant (Ki) | 0.7 nM | Not specified[10] |

| Selectivity Margin | 10,000-fold | Compared to other P450-dependent reactions[8] |

In Vivo Efficacy in Animal Models

In vivo studies in animal models confirmed the potent and selective aromatase inhibitory activity of Vorozole. In pregnant mare serum gonadotropin (PMSG)-primed female rats, single oral doses of Vorozole significantly reduced plasma estradiol levels, with an ED50 of 0.0034 mg/kg.[9] In the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary tumor model, a well-established model for hormone-dependent breast cancer, oral administration of Vorozole led to significant tumor regression, comparable to the effects of ovariectomy.[8][9][11] These studies also demonstrated a dose-dependent decrease in tissue insulin-like growth factor I (IGF-I) in the tumors.[11]

Mechanism of Action

Vorozole is a non-steroidal, competitive aromatase inhibitor.[2] Its triazole group binds to the heme iron of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking the active site and preventing the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This reversible inhibition leads to a significant reduction in circulating estrogen levels.[1][4]

Clinical Development and Trials

Vorozole underwent extensive clinical testing in postmenopausal women with advanced breast cancer. These trials evaluated its efficacy, safety, and endocrine effects.

Pharmacokinetics and Pharmacodynamics

Vorozole demonstrated excellent oral bioavailability and linear, dose-proportional pharmacokinetics.[8] In postmenopausal women, it potently inhibited the peripheral conversion of androstenedione to estrone.[8] Chronic administration led to a profound and selective suppression of plasma estrogen levels. A study involving daily doses of 1, 2.5, and 5 mg of Vorozole for one month resulted in a median reduction in serum estradiol of 91%, 90%, and 89%, respectively.[12] Estrone and estrone-sulfate levels were also significantly reduced.[12] Importantly, at these therapeutic doses, Vorozole did not significantly affect the levels of adrenal corticosteroids, mineralocorticoids, or other hormones, confirming its high selectivity in humans.[8][12]

| Hormone | Dose | Median Reduction |

| Serum Estradiol | 1 mg | 91%[12] |

| 2.5 mg | 90%[12] | |

| 5 mg | 89%[12] | |

| Serum Estrone | 1, 2.5, 5 mg | 52-55%[12] |

| Serum Estrone-Sulfate | 1, 2.5, 5 mg | 64-69%[12] |

Phase II Clinical Trials

Multiple Phase II trials demonstrated the clinical activity and tolerability of Vorozole in postmenopausal women with advanced breast cancer that had progressed on tamoxifen (B1202).[6][13] Objective response rates in these trials ranged from 18% to 33%.[1] In one study, 11% of patients achieved a partial remission, and 14 patients had disease stabilization for a median of 12 months.[13] Another Phase II study reported an overall response rate of 21%, with a median duration of response of 9.6 months.[6] The treatment was generally well-tolerated, with mild side effects.[13]

Phase III Comparative Trials

Vorozole was subsequently evaluated in large, randomized Phase III trials against the standard second-line therapies of the time, megestrol (B1676162) acetate (B1210297) and aminoglutethimide.

-

Vorozole vs. Megestrol Acetate: In a trial comparing Vorozole (2.5 mg daily) to megestrol acetate, the response rates were comparable (9.7% for Vorozole vs. 6.8% for megestrol acetate).[14][15] While not statistically significant, there was a trend towards a longer median duration of response for Vorozole (18.2 vs. 12.5 months).[1][14][15] A notable difference was the better tolerability profile of Vorozole, with significantly less weight gain compared to megestrol acetate.[1][14]

-

Vorozole vs. Aminoglutethimide: When compared to aminoglutethimide, Vorozole showed a higher, though not statistically significant, response rate (23% vs. 18%).[1] Importantly, patients treated with Vorozole reported a significantly better quality of life.[1]

| Trial Comparison | Vorozole | Comparator | Metric | p-value |

| vs. Megestrol Acetate | 9.7% | 6.8% | Response Rate[14][15] | 0.24[14][15] |

| 18.2 months | 12.5 months | Median Duration of Response[1][14][15] | 0.07[1] | |

| vs. Aminoglutethimide | 23% | 18% | Response Rate[1] | 0.085[1] |

Discontinuation of Development and Legacy

Despite its demonstrated efficacy and favorable tolerability profile, the development of Vorozole was ultimately halted. Phase III trials failed to show a statistically significant survival advantage over existing therapies like megestrol acetate.[2][16] Concurrently, other third-generation aromatase inhibitors, namely anastrozole (B1683761) and letrozole, were showing superior results in clinical trials and subsequently gained regulatory approval.[2][16]

Although Vorozole did not reach the market for the treatment of breast cancer, its development contributed significantly to the understanding of the therapeutic potential of highly selective and potent aromatase inhibitors. The extensive preclinical and clinical research conducted on Vorozole helped to solidify the role of this class of drugs in the management of hormone-receptor-positive breast cancer.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorozole on human placental aromatase activity.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

NADPH regenerating system (cofactor)

-

Vorozole stock solution and serial dilutions

-

Phosphate (B84403) buffer

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.

-

Inhibitor Addition: Add varying concentrations of Vorozole (or vehicle control) to the respective tubes.

-

Pre-incubation: Pre-incubate the mixtures for a short period at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the aromatase reaction by adding [1β-³H]-androstenedione.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold chloroform to extract the steroids.

-

Separation of Products: Add a dextran-coated charcoal slurry to the aqueous phase to remove the unreacted [³H]-androstenedione. Centrifuge to pellet the charcoal.

-

Measurement of Aromatase Activity: The aromatase reaction releases tritium (B154650) as [³H]H₂O into the aqueous phase. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.

-

Quantification: Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Vorozole concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo DMBA-Induced Mammary Carcinoma Model

Objective: To evaluate the anti-tumor efficacy of Vorozole in a hormone-dependent breast cancer model.

Animal Model:

-

Female Sprague-Dawley rats

-

Induction of mammary tumors by oral administration of 7,12-dimethylbenz[a]anthracene (DMBA) at approximately 50-55 days of age.

Procedure:

-

Tumor Development: Palpate the rats weekly to monitor for the appearance of mammary tumors. Once tumors reach a measurable size (e.g., >1 cm in diameter), randomize the animals into treatment and control groups.

-

Treatment Administration:

-

Control Group: Administer the vehicle (e.g., saline or a suitable solvent) orally once daily.

-

Vorozole Groups: Administer different doses of Vorozole (e.g., 0.25, 1.0, and 4.0 mg/kg) orally once daily.[11]

-

Positive Control (Ovariectomy): A group of animals may undergo surgical ovariectomy as a positive control for estrogen deprivation.

-

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using a standard formula (e.g., Volume = 0.5 x length x width²).

-

Monitoring: Monitor the general health and body weight of the animals throughout the study.

-

Study Termination: At the end of the treatment period (e.g., 28 days), euthanize the animals.

-

Endpoint Analysis:

-

Excise the tumors and record their final weight and volume.

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

-

Collect blood samples for hormone analysis (e.g., estradiol levels).

-

Tumor tissues may be collected for further analysis, such as measurement of intratumoral aromatase activity or IGF-I levels.[11]

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences between the treatment groups.

Conclusion

Vorozole was a promising third-generation aromatase inhibitor that demonstrated high potency, selectivity, and clinical activity in the treatment of postmenopausal advanced breast cancer. Its development played a crucial role in validating the therapeutic strategy of potent and selective aromatase inhibition. Although it was ultimately surpassed by other agents in the same class and its commercial development was halted, the comprehensive body of research on Vorozole provided valuable insights that have informed the successful application of subsequent aromatase inhibitors, which remain a cornerstone of endocrine therapy for hormone-receptor-positive breast cancer today.

References

- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vorozole - Wikipedia [en.wikipedia.org]

- 3. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. endocrine.org [endocrine.org]

- 8. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Initial Studies with 11C-Vorozole PET Detect Overexpression of Intratumoral Aromatase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Randomized phase III trial comparing the new potent and selective third-generation aromatase inhibitor vorozole with megestrol acetate in postmenopausal advanced breast cancer patients. North American Vorozole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

(Rac)-Vorozole solubility and stability in different solvents

An In-Depth Technical Guide to the Solubility and Stability of (Rac)-Vorozole and Related Triazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, third-generation non-steroidal aromatase inhibitor used in the management of advanced breast cancer in postmenopausal women. As a triazole derivative, its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the standard methodologies for evaluating these critical parameters. Due to the limited availability of public-domain quantitative data for this compound, this document leverages established international guidelines and data from structurally related triazole compounds, such as Voriconazole, to illustrate the requisite experimental protocols and data interpretation. The guide includes detailed experimental procedures, data presentation templates, and workflow diagrams to support research and development efforts.

Introduction to this compound and its Mechanism of Action

Vorozole is a selective inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol). By reversibly binding to the cytochrome P450 moiety of the enzyme, Vorozole effectively blocks estrogen biosynthesis, reducing circulating estradiol (B170435) levels and thereby suppressing the growth of estrogen-receptor-positive breast cancers. The majority of its inhibitory activity is attributed to the dextro-isomer, (+)-(S)-vorozole.

The following diagram illustrates the mechanism of action of Vorozole within the steroidogenesis pathway.

Caption: Mechanism of Aromatase Inhibition by this compound.

Solubility Profile of this compound

Solubility is a critical determinant of a drug's bioavailability and is a primary consideration during formulation development. While specific quantitative solubility data for this compound in various solvents is not extensively reported in public literature, this section outlines the standard methodology for its determination.

Data Presentation

Solubility data is typically presented in a tabular format to allow for easy comparison across different conditions. An ideal data table for this compound would include the following parameters:

| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Method |

| Purified Water | 25 | 7.0 | Data not available | Shake-Flask |

| 0.1 M HCl | 25 | 1.0 | Data not available | Shake-Flask |

| pH 7.4 Phosphate (B84403) Buffer | 37 | 7.4 | Data not available | Shake-Flask |

| Ethanol | 25 | N/A | Data not available | Shake-Flask |

| DMSO | 25 | N/A | Data not available | Shake-Flask |

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.

Objective: To determine the equilibrium solubility of this compound in a specified solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a vial, ensuring that a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vials to stand undisturbed to permit sedimentation of the excess solid. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles. Discard the initial portion of the filtrate to avoid errors from filter adsorption.

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

The following diagram outlines the workflow for this protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of this compound

Understanding a drug's intrinsic stability is mandated by regulatory bodies like the ICH and is essential for determining storage conditions, shelf-life, and compatible excipients.[1][2][3] Forced degradation, or stress testing, is the primary method used to identify potential degradation products and pathways.

Principles of Forced Degradation

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, as well as oxidative and photolytic stress. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of the analytical method without generating secondary or irrelevant degradation products.[4]

Case Study: Stability of Voriconazole

| Stress Condition | Reagent/Parameters | Observation |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 2h | Minor degradation observed.[5] |

| Base Hydrolysis | 0.1 M NaOH at RT for 150 min | Significant degradation.[5][6] |

| Oxidative Stress | 30% H₂O₂ at RT for 20h | Relatively stable.[6] |

| Thermal Stress | Dry heat at 100°C for 48h | Relatively stable. |

| Photolytic Stress | Exposure to UV light | Significant degradation. |

This profile suggests that the triazole structure may be particularly susceptible to base-catalyzed hydrolysis.

The diagram below illustrates the common factors investigated during forced degradation studies.

Caption: Key Factors Investigated in Forced Degradation Studies.

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and develop a stability-indicating analytical method.

Part A: Preparation of Stressed Samples (Based on ICH guidelines and literature[1][6][7]) A stock solution of the drug (e.g., 1 mg/mL) is typically prepared in a suitable solvent like acetonitrile (B52724) or methanol.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2-8 hours). Cool and neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature for a defined period (e.g., 2-4 hours). Neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Maintain at room temperature for up to 24 hours.

-

Thermal Degradation: Store the solid drug powder in a hot air oven at a high temperature (e.g., 80°C) for 24-48 hours. Also, reflux the drug solution at 80°C for several hours.

-

Photolytic Degradation: Expose the drug solution and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.

Part B: Development of a Stability-Indicating HPLC Method A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active drug due to degradation and separate it from its degradation products.

-

Chromatographic System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. For Voriconazole, a mixture of acetonitrile and water (40:60, v/v) has been used effectively.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Selected based on the UV absorbance maximum of this compound (e.g., ~256 nm).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critically demonstrated by analyzing the stressed samples to ensure all degradation peaks are well-resolved from the parent drug peak.

Conclusion

The successful development of a robust drug product relies on a thorough understanding of its fundamental physicochemical properties. For this compound, determining its solubility and stability profiles is paramount for designing formulations with optimal bioavailability and a defined shelf-life. This guide has outlined the standard industry protocols, including the shake-flask method for solubility and forced degradation studies for stability, that are essential for gathering this critical data. While quantitative information for this compound is sparse in the public domain, the methodologies and illustrative data from related triazole compounds provide a clear and actionable framework for researchers and drug development professionals. Adherence to these established scientific principles and regulatory guidelines is crucial for advancing new therapies to the clinic.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. database.ich.org [database.ich.org]

- 3. ijcrt.org [ijcrt.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

molecular formula and molar mass of Vorozole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorozole (B144775) is a non-steroidal, third-generation aromatase inhibitor that has been investigated for its potential in cancer therapy, particularly in hormone-dependent breast cancer. As a triazole derivative, Vorozole acts as a potent and selective competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens to estrogens. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and experimental evaluation of Vorozole.

Chemical and Physical Properties

Vorozole is chemically known as 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃ClN₆ | [1][2][3][4][5][6] |

| Molar Mass | 324.77 g/mol | [1][2][3][4][5][6] |

| CAS Number | 129731-10-8 | [2][3][4] |

| Appearance | Crystalline solid | [4] |

| Synonyms | R-83842, Rivizor | [2][4][6] |

Mechanism of Action: Aromatase Inhibition

Vorozole exerts its therapeutic effect by specifically targeting and inhibiting the aromatase enzyme, a member of the cytochrome P450 superfamily[2]. Aromatase is responsible for the final and rate-limiting step in estrogen biosynthesis, catalyzing the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively.

The inhibitory action of Vorozole is reversible and competitive[2]. The triazole moiety of the Vorozole molecule binds to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex. This interaction blocks the binding of the natural androgen substrates, thereby preventing their aromatization into estrogens. This leads to a significant reduction in circulating estrogen levels, which is the primary mechanism for its anti-tumor activity in estrogen receptor-positive breast cancers.

Signaling Pathway of Aromatase and its Inhibition by Vorozole

The following diagram illustrates the biosynthesis of estrogens and the inhibitory effect of Vorozole.

Quantitative Efficacy Data

The potency and efficacy of Vorozole have been quantified in various preclinical and clinical studies.

| Parameter | Value | Condition | Reference |

| IC₅₀ (Human Placental Aromatase) | 1.4 nM | In vitro | |

| IC₅₀ (Rat Granulosa Cells) | 0.44 nM | In vitro | |

| Plasma Estradiol Reduction | ~90% | In postmenopausal women | |

| Tissue Estrone Reduction | 64% | In breast cancer patients | |

| Tissue Estradiol Reduction | 80% | In breast cancer patients | |

| Objective Response Rate | 18-35% | Phase II clinical studies in advanced breast cancer |

Experimental Protocols

This section outlines key experimental methodologies for the evaluation of Vorozole and other aromatase inhibitors.

In Vitro Aromatase Inhibition Assay

This assay determines the potency of Vorozole in inhibiting the aromatase enzyme in a cell-free system.

Materials:

-

Human recombinant aromatase (CYP19A1)

-

NADPH

-

[³H]-Androstenedione (substrate)

-

Vorozole (or other test compounds)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing human recombinant aromatase and NADPH in a suitable buffer.

-

Add varying concentrations of Vorozole to the reaction mixture.

-

Initiate the reaction by adding [³H]-Androstenedione.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding an organic solvent.

-

Separate the tritiated water ([³H]₂O) produced from the unreacted substrate using dextran-coated charcoal.

-

Quantify the amount of [³H]₂O by liquid scintillation counting.

-

Calculate the percentage of inhibition at each Vorozole concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay assesses the effect of Vorozole on the proliferation of estrogen-dependent breast cancer cells.

Materials:

-

MCF-7aro cells (aromatase-transfected human breast cancer cell line)

-

Cell culture medium (phenol red-free)

-

Charcoal-stripped fetal bovine serum

-

Androstenedione

-

Vorozole

-

MTT or other proliferation assay reagent

-

Microplate reader

Procedure:

-

Seed MCF-7aro cells in a 96-well plate and allow them to adhere.

-

Replace the medium with phenol (B47542) red-free medium supplemented with charcoal-stripped serum.

-

Treat the cells with a fixed concentration of androstenedione and varying concentrations of Vorozole.

-

Incubate the cells for a period of 5-7 days.

-

Assess cell proliferation using an MTT assay, which measures mitochondrial activity as an indicator of cell viability.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Determine the effect of Vorozole on cell growth and calculate the concentration that causes 50% inhibition of proliferation (GI₅₀).

In Vivo Xenograft Model

This protocol describes an in vivo model to evaluate the anti-tumor efficacy of Vorozole.

Materials:

-

Immunocompromised female mice (e.g., nude or SCID)

-

MCF-7aro cells

-

Matrigel

-

Androstenedione supplement

-

Vorozole formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Ovariectomize the mice to remove endogenous estrogen production.

-

Implant MCF-7aro cells mixed with Matrigel subcutaneously into the flank of each mouse.

-

Supplement the mice with androstenedione to provide the substrate for aromatase.

-

Once tumors are established, randomize the mice into control and treatment groups.

-

Administer Vorozole or vehicle control orally on a daily basis.

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

-

Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of Vorozole.

Experimental Workflow for Preclinical Evaluation of Vorozole

The following diagram outlines a typical workflow for the preclinical assessment of an aromatase inhibitor like Vorozole.

Conclusion

Vorozole is a well-characterized, potent, and selective third-generation aromatase inhibitor. Its mechanism of action, centered on the competitive inhibition of estrogen synthesis, has been extensively studied. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and cancer biology, facilitating further investigation into the therapeutic potential of Vorozole and other aromatase inhibitors. Although clinical development of Vorozole was discontinued (B1498344) in favor of other third-generation aromatase inhibitors, it remains a valuable tool for preclinical research into the role of estrogen in disease.

References

- 1. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Switching of Vorozole: A Theoretical Exploration of Enantioselective Benefits in Aromatase Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vorozole (B144775), a potent non-steroidal aromatase inhibitor, exemplifies the pharmacological principle of chirality, with its therapeutic activity predominantly residing in a single enantiomer. This technical guide explores the theoretical benefits of chiral switching for Vorozole, a strategy aimed at optimizing its therapeutic index by isolating the pharmacologically active dextro-enantiomer from its less active levo-counterpart. By focusing on the eutomer, chiral switching has the potential to enhance potency, improve selectivity, and reduce the potential for off-target effects and metabolic burden associated with the administration of a racemic mixture. This document will delve into the preclinical and clinical data supporting the enantioselective action of Vorozole, detail relevant experimental methodologies, and visualize the key signaling pathways and experimental workflows.

Introduction to Chiral Switching and Vorozole

Chiral switching is the process of developing a single, therapeutically active enantiomer from a previously marketed racemic drug.[1] This strategy is underpinned by the understanding that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. The active enantiomer is termed the "eutomer," while the less active or inactive one is the "distomer." The primary goals of a chiral switch are to improve the therapeutic profile of a drug by increasing its efficacy, reducing adverse effects, and potentially simplifying its dosage regimen.

Vorozole is the dextro-enantiomer of the triazole derivative R 76,713 and has been identified as a third-generation aromatase inhibitor.[1][2] Aromatase is a cytochrome P450 enzyme crucial for the final step of estrogen biosynthesis. By competitively inhibiting this enzyme, Vorozole effectively reduces circulating estrogen levels, a key therapeutic strategy in hormone-receptor-positive breast cancer.[3] Preclinical and clinical studies have consistently demonstrated that the majority of the aromatase-inhibiting activity of the racemic mixture is attributable to the dextro-isomer of Vorozole.[1]

Quantitative Analysis of Vorozole's Enantioselective Profile

The decision to pursue a chiral switch is heavily reliant on quantitative data that demonstrates a clear advantage of the single enantiomer over the racemate. For Vorozole, the available data strongly supports the dextro-enantiomer as the eutomer.

Table 1: In Vitro Aromatase Inhibition

| Compound | Target Enzyme | Assay System | IC50 (nM) | Citation |

| Vorozole (dextro-enantiomer) | Aromatase (Cytochrome P450) | Human Placental Aromatase | 1.38 | [1] |

| Vorozole (dextro-enantiomer) | Aromatase (Cytochrome P450) | Cultured Rat Ovarian Granulosa Cells | 0.44 | [1] |

| Vorozole (dextro-enantiomer) | Aromatase (Cytochrome P450) | FSH-stimulated Rat Granulosa Cells | 1.4 +/- 0.5 | [2] |

| Levo-enantiomer | Aromatase (Cytochrome P450) | Not explicitly reported, described as "less active" | Not Available | [4] |

Table 2: In Vivo Efficacy and Potency

| Compound | Model | Endpoint | ED50 / Effective Dose | Citation |

| Vorozole (dextro-enantiomer) | PMSG-primed female rats | Reduction of plasma estradiol (B170435) levels | 0.0034 mg/kg | [2] |

| Vorozole (dextro-enantiomer) | DMBA-induced rat mammary carcinoma | Tumor growth inhibition | 2.5 mg/kg b.i.d. | [2] |

| Levo-enantiomer | DMBA-induced rat mammary carcinoma | Tumor growth | Did not alter tumor growth at 2.5 mg/kg b.i.d. | [4] |

| Racemic Vorozole | Healthy postmenopausal women | Inhibition of androstenedione (B190577) to estrone (B1671321) conversion | 93.0 +/- 2.5% inhibition at 1 mg | [5] |

Table 3: Clinical Efficacy of Vorozole (dextro-enantiomer)

| Clinical Trial Phase | Patient Population | Dosage | Response Rate (Partial Remission) | Citation |

| Phase II | Postmenopausal women with advanced breast cancer progressing on tamoxifen (B1202) | 2.5 mg once daily | 11% | [6] |

| Phase II (pooled data) | Postmenopausal patients with advanced breast cancer | Not specified | 18-33% | [1] |

Signaling Pathways and Experimental Workflows

Estrogen Synthesis and Aromatase Inhibition Signaling Pathway

The primary mechanism of action of Vorozole is the inhibition of aromatase, which disrupts the conversion of androgens to estrogens. This leads to a reduction in estrogen-receptor-mediated signaling, a critical driver of proliferation in hormone-receptor-positive breast cancer cells.

References

- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-Vorozole in Breast Cancer Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Vorozole is a potent, third-generation, non-steroidal aromatase inhibitor.[1] Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] In estrogen receptor-positive (ER+) breast cancers, the growth of tumor cells is dependent on estrogen. By inhibiting aromatase, Vorozole (B144775) effectively reduces estrogen levels, thereby impeding cancer cell proliferation and inducing apoptosis.[1][2] These application notes provide detailed protocols and summarize key data for the use of this compound in breast cancer cell culture studies, with a focus on the MCF-7 (ER+) and MDA-MB-231 (ER-) cell lines as representative models.

Mechanism of Action

This compound is a competitive inhibitor of aromatase.[2] It binds reversibly to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity. This inhibition is highly selective, with minimal effects on other steroidogenic enzymes.[1] The primary consequence of aromatase inhibition is a significant reduction in the synthesis of estrogens (estrone and estradiol) from their androgen precursors (androstenedione and testosterone). In ER+ breast cancer cells, this estrogen deprivation leads to cell cycle arrest and apoptosis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Source | IC50 | Reference(s) |

| Aromatase | Human Placenta | 1.38 nM | [3] |

| Aromatase | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [3] |

Table 2: Representative IC50 Values of Aromatase Inhibitors in Breast Cancer Cell Lines (for reference)

| Compound | Cell Line | IC50 | Reference(s) |

| Letrozole | MCF-7aro | 50-100 nM | [4] |

| Anastrozole | MCF-7aro | >500 nM | [4] |

| Letrozole | T-47Daro | 15-25 nM | [4] |

| Anastrozole | T-47Daro | 50 nM | [4] |

Table 3: Effects of Vorozole on Mammary Carcinomas (In Vivo Data)

| Parameter | Effect | Dose-dependent | Reference(s) |

| Tumor Growth | Regression | Yes | [2] |

| Cell Proliferation | Decrease | Yes | [2] |

| Apoptosis | Increase | Yes | [2] |

| Tissue IGF-I Levels | Decrease | Yes | [5][6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Vorozole.

-

Incubate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Breast cancer cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

-

Breast cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with Vorozole as described in previous protocols.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like GAPDH.

-

Signaling Pathways

This compound's primary mechanism of action is the inhibition of estrogen synthesis. However, studies on aromatase inhibitors suggest potential effects on other signaling pathways, particularly in the context of acquired resistance. One such pathway involves the Insulin-like Growth Factor 1 Receptor (IGF-1R), as Vorozole has been shown to decrease tissue IGF-I levels.[5][6] Furthermore, the PI3K/Akt/mTOR pathway is a key signaling cascade downstream of IGF-1R and is frequently implicated in resistance to endocrine therapies.

These application notes provide a framework for utilizing this compound in breast cancer cell culture research. The provided protocols are adaptable to specific experimental needs, and the summarized data offer a basis for experimental design and interpretation of results. Further investigation is warranted to elucidate the precise molecular mechanisms of Vorozole in different breast cancer subtypes.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DMBA-Induced Mammary Tumors Treated with Vorozole

These application notes provide a detailed experimental protocol for inducing mammary tumors in a rat model using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and subsequently studying the effects of the aromatase inhibitor, Vorozole (B144775). This model is highly relevant for researchers, scientists, and drug development professionals investigating breast cancer etiology, progression, and therapeutic interventions.

Introduction

The DMBA-induced mammary tumor model in rats is a well-established and widely used system that closely mimics key aspects of human estrogen-receptor-positive (ER+) breast cancer.[1][2][3] DMBA, a potent polycyclic aromatic hydrocarbon, induces mammary carcinomas that are often hormone-dependent.[2][4] This model provides a valuable platform for evaluating the efficacy of endocrine therapies, such as aromatase inhibitors.

Vorozole is a potent and specific non-steroidal aromatase inhibitor.[5][6][7] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens.[8] By inhibiting this enzyme, Vorozole effectively reduces circulating estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.[6][9][10]

This document outlines the complete workflow, from animal model selection and tumor induction to treatment with Vorozole and subsequent data analysis.

Experimental Protocols

Animal Model and Housing

-

Animal Strain: Female Sprague-Dawley rats are commonly used for this model.[5][11][12]

-

Age: Rats are typically 50-55 days old at the time of DMBA administration.[11]

-

Housing: Animals should be housed in a temperature-controlled environment (21-22°C) with a 12-hour light/dark cycle and provided with standard rodent chow and water ad libitum.[2][12]

-

Acclimatization: Allow for a one-week acclimatization period before the start of the experiment.[12]

DMBA-Induced Mammary Tumor Induction

-

Carcinogen: 7,12-dimethylbenz[a]anthracene (DMBA).

-

Preparation: Dissolve DMBA in a suitable vehicle, such as corn oil or a mixture of corn oil and normal saline.[12]

-

Administration:

-

Tumor Monitoring:

-

Begin palpating the mammary glands for tumor development approximately 4-5 weeks after DMBA administration.[2]

-

Tumor incidence, latency (time to first palpable tumor), and multiplicity (number of tumors per rat) should be recorded weekly.

-

Tumor size should be measured using calipers, and tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Vorozole Treatment

-

Drug: Vorozole (R83842).

-

Preparation: Vorozole is typically administered orally. The required dose can be dissolved or suspended in a suitable vehicle for oral gavage.

-

Dosage and Administration:

-

Treatment Schedule: Treatment with Vorozole should commence once tumors reach a palpable size. The treatment duration is typically 28 consecutive days or longer, depending on the study's objectives.[5][6]

-

Control Groups:

-

A control group receiving the vehicle alone should be included.

-

An ovariectomized group can serve as a positive control for estrogen deprivation therapy.[6]

-

Data Collection and Analysis

-

Tumor Measurements: Continue to monitor and record tumor size, incidence, and multiplicity throughout the treatment period.

-

Body Weight: Record the body weight of the animals weekly.

-

Hormone Level Analysis: At the end of the study, blood samples can be collected to measure serum levels of estradiol, progesterone (B1679170), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to confirm the endocrine effects of Vorozole.[6]

-

Tissue Analysis:

-

Tumor tissues can be collected for histopathological analysis to confirm the tumor type (e.g., adenocarcinoma).

-

Immunohistochemistry for estrogen receptor (ER) and progesterone receptor (PR) can be performed to assess the hormone receptor status of the tumors.[14]

-

Aromatase activity in tumor tissue can also be measured.[15]

-

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare the data between the control and treatment groups.

Data Presentation

The following tables summarize the expected quantitative data from a typical experiment.

Table 1: Effect of Vorozole on DMBA-Induced Mammary Tumor Growth

| Treatment Group | Dose (mg/kg) | Tumor Incidence (%) | Mean Tumor Multiplicity | Mean Tumor Volume (mm³) |

| Control (Vehicle) | - | |||

| Vorozole | 0.25 | |||

| Vorozole | 1.0 | |||

| Vorozole | 4.0 | |||

| Ovariectomy | - |

Table 2: Effect of Vorozole on Serum Hormone Levels

| Treatment Group | Dose (mg/kg) | Estradiol (pg/mL) | Progesterone (ng/mL) | LH (ng/mL) | FSH (ng/mL) |

| Control (Vehicle) | - | ||||

| Vorozole | 1.0 | ||||

| Vorozole | 5.0 | ||||

| Ovariectomy | - |

Mandatory Visualization

Signaling Pathway of Estrogen Synthesis and Vorozole Action

Caption: Mechanism of Vorozole in inhibiting estrogen-dependent tumor growth.

Experimental Workflow for DMBA-Induced Mammary Tumors with Vorozole Treatment

Caption: Step-by-step experimental workflow from tumor induction to analysis.

References

- 1. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Unique Genetic and Histological Characteristics of DMBA-Induced Mammary Tumors in an Organoid-Based Carcinogenesis Model [frontiersin.org]

- 5. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 13. ascopubs.org [ascopubs.org]

- 14. Effect of the aromatase inhibitor vorozole on estrogen and progesterone receptor content of rat mammary carcinomas induced by 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Melatonin inhibits the growth of DMBA-induced mammary tumors by decreasing the local biosynthesis of estrogens through the modulation of aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Vorozole Enantiomers by High-Performance Liquid Chromatography

Abstract